5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-
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Overview
Description
cis-Ocimenol: is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O It is one of the stereoisomers of ocimenol, specifically the cis form, which means the hydrogen atoms are on the same side of the double bond This compound is found in various essential oils and is known for its pleasant floral aroma
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-Ocimenol typically involves the hydration of myrcene, a naturally occurring terpene. One common method is the Diels-Alder reaction of myrcene with acrolein, followed by hydration. The reaction can be catalyzed or uncatalyzed, with the catalyzed reaction favoring the formation of cis-Ocimenol over its trans isomer .
Industrial Production Methods: In industrial settings, the production of cis-Ocimenol involves the selective hydration of myrcene using specific catalysts to ensure a high yield of the desired isomer. The process may also involve purification steps to separate cis-Ocimenol from other by-products and isomers .
Chemical Reactions Analysis
Types of Reactions: cis-Ocimenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ocimenone or other oxidized derivatives.
Reduction: Reduction reactions can convert cis-Ocimenol to its corresponding saturated alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ocimenone and other oxidized derivatives.
Reduction: Saturated alcohols.
Substitution: Various substituted ocimenol derivatives.
Scientific Research Applications
cis-Ocimenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of cis-Ocimenol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell membrane integrity and interfere with enzyme activity .
Comparison with Similar Compounds
cis-Ocimenol is similar to other monoterpenoids such as:
trans-Ocimenol: The trans isomer of ocimenol, which has different physical properties and a slightly different aroma.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in essential oils.
Geraniol: A monoterpenoid alcohol with a rose-like aroma, used in perfumes and flavorings.
Uniqueness: cis-Ocimenol is unique due to its specific cis configuration, which gives it distinct chemical and physical properties compared to its trans isomer and other similar compounds. Its specific aroma and potential biological activities make it valuable in various applications .
Properties
CAS No. |
7643-59-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7- |
InChI Key |
IJFKZRMIRAVXRK-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/C=C |
Canonical SMILES |
CC(=CCCC(C)(C)O)C=C |
Origin of Product |
United States |
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